![molecular formula C22H21N3O3 B2484831 2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326833-13-9](/img/structure/B2484831.png)
2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and similar compounds has shown significant interest due to their potential biological activities and unique chemical properties. These compounds often serve as key intermediates or final products in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, including palladium-catalyzed oxidative carbonylation and cyclization processes. For example, Bacchi et al. (2004) described the direct synthesis of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans and 4-(alkoxycarbonyl)benzo[c]pyrans by oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols and 2-alkynylbenzaldehydes or 2-alkynylphenyl ketones (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the study by Zhang et al. (2008) on novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives provided structural insights through X-ray diffraction analysis (Zhang et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes interactions with various reagents to form new derivatives. Bogza et al. (2005) explored reactions of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes, leading to various pyrazolo[3,4-c]isoquinoline derivatives (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in chemical syntheses and potential pharmaceutical use. Such properties are typically determined experimentally through various physicochemical techniques.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for understanding the behavior of these compounds in biological systems and synthetic reactions. Studies like the one by Khan (2020) on pyrazoline derivatives highlight the importance of understanding these chemical properties for developing fluorescent chemosensors (Khan, 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-5-4-6-16(11-15)14-24-9-10-25-19(22(24)26)13-18(23-25)17-7-8-20(27-2)21(12-17)28-3/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAXQIJNZNLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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